molecular formula C16H15N3O6 B11096224 N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide

N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11096224
M. Wt: 345.31 g/mol
InChI Key: XGNVIROECIHYRD-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide is an organic compound with the molecular formula C16H15N3O6 It is characterized by the presence of a benzamide core substituted with a benzyloxyethyl group and two nitro groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide typically involves the following steps:

    Nitration: The introduction of nitro groups into the benzene ring is achieved through nitration. This involves treating benzamide with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, to yield 3,5-dinitrobenzamide.

    Alkylation: The next step involves the alkylation of 3,5-dinitrobenzamide with 2-(benzyloxy)ethyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: 3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3,5-dinitrobenzaldehyde.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit specific enzymes or pathways in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyloxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide can be compared with other similar compounds such as:

    3,5-Dinitrobenzamide: Lacks the benzyloxyethyl group, making it less lipophilic and potentially less bioavailable.

    N-[2-(benzyloxy)ethyl]-4-nitrobenzamide: Has only one nitro group, which may result in different reactivity and biological activity.

    N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide: Contains methoxy groups instead of nitro groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of nitro groups and a benzyloxyethyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

3,5-dinitro-N-(2-phenylmethoxyethyl)benzamide

InChI

InChI=1S/C16H15N3O6/c20-16(17-6-7-25-11-12-4-2-1-3-5-12)13-8-14(18(21)22)10-15(9-13)19(23)24/h1-5,8-10H,6-7,11H2,(H,17,20)

InChI Key

XGNVIROECIHYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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